5-Cyclohexyl-2-phenyloxazole chemical properties and structure
5-Cyclohexyl-2-phenyloxazole chemical properties and structure
An In-Depth Technical Guide to 5-Cyclohexyl-2-phenyloxazole: Structure, Properties, and Synthesis
Introduction
The oxazole ring is a quintessential heterocyclic motif that holds a privileged position in the landscape of medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have established it as a critical scaffold in numerous biologically active compounds. 5-Cyclohexyl-2-phenyloxazole represents a specific embodiment of this scaffold, combining the aromaticity of a phenyl group at the 2-position with the lipophilic, three-dimensional character of a cyclohexyl moiety at the 5-position. This substitution pattern offers a compelling template for molecular design, providing a balance of rigidity and flexibility that is often sought in the development of novel therapeutic agents and functional materials.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the structure, physicochemical properties, and a robust, field-proven synthetic pathway for 5-Cyclohexyl-2-phenyloxazole. The methodologies described are grounded in established chemical principles, offering not just procedural steps but also the causal logic behind them, ensuring both reproducibility and a deeper understanding of the molecule's chemical nature.
Molecular Structure and Identification
The fundamental identity of a chemical compound is defined by its structure and unique identifiers. 5-Cyclohexyl-2-phenyloxazole is characterized by a central five-membered oxazole ring, substituted with a phenyl group at position 2 and a cyclohexyl group at position 5.
Caption: Molecular Structure of 5-Cyclohexyl-2-phenyloxazole.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-Cyclohexyl-2-phenyl-1,3-oxazole | - |
| CAS Number | 1299491-25-0 | [1] |
| Molecular Formula | C₁₅H₁₇NO | [1] |
| Molecular Weight | 227.30 g/mol | [1] |
| SMILES | C1(C2=CC=CC=C2)=NC=C(C3CCCCC3)O1 |[1] |
Physicochemical Properties
The physicochemical properties of 5-Cyclohexyl-2-phenyloxazole are dictated by its constituent functional groups. The large, nonpolar surface area contributed by the phenyl and cyclohexyl rings suggests significant lipophilicity and low aqueous solubility. The oxazole core, while containing heteroatoms, contributes only modestly to the overall polarity.
Table 2: Physicochemical Data
| Property | Value | Notes | Source |
|---|---|---|---|
| Physical Form | Solid (Predicted) | Based on similar 2,5-disubstituted oxazoles. | - |
| Storage Conditions | Sealed in dry, 2-8°C | Recommended for maintaining compound integrity. | [1] |
| Solubility | Low in water; Soluble in organic solvents like DMSO, Methanol (Predicted) | The molecule is predominantly nonpolar. Similar structures show solubility in common organic solvents.[2] | - |
| Boiling Point | >300 °C (Estimated) | High molecular weight and aromaticity suggest a high boiling point, comparable to related structures like cyclohexylbenzene (240 °C).[3] | - |
| Melting Point | Not available | Experimental data is not publicly available. | - |
Synthesis Pathway: The Robinson-Gabriel Method
The synthesis of 2,5-disubstituted oxazoles is reliably achieved through the Robinson-Gabriel synthesis. This classic and robust method involves the cyclodehydration of an α-acylamino ketone. The choice of this pathway is strategic as the required precursor, an α-benzamido ketone, is readily accessible from cyclohexyl phenyl ketone, a common commercial starting material.[4] This multi-step synthesis provides a validated and logical route to the target molecule.
Caption: Overall workflow for the synthesis of 5-Cyclohexyl-2-phenyloxazole.
Detailed Experimental Protocol
This protocol is a self-validating system, where the successful isolation and characterization of each intermediate confirms the fidelity of the previous step before proceeding.
Step 1: Synthesis of Cyclohexyl(phenyl)methanone Oxime
-
Principle: A standard condensation reaction between a ketone and hydroxylamine to form a stable oxime.[4]
-
Procedure:
-
Dissolve cyclohexyl phenyl ketone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the starting ketone is consumed.
-
Cool the reaction to room temperature and pour it into cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
-
Validation: The product can be confirmed by melting point analysis and spectroscopic methods (NMR, IR) to verify the formation of the C=N-OH group.
Step 2 & 3: Neber Rearrangement and Hydrolysis to α-Amino Ketone Hydrochloride
-
Principle: The Neber rearrangement is a base-catalyzed conversion of an oxime to an α-amino ketone via an azirine intermediate. The oxime is first activated by converting the hydroxyl group into a better leaving group, typically a tosylate.[4]
-
Procedure:
-
Dissolve the oxime from Step 1 (1.0 eq) in pyridine and cool to 0°C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir for 3-5 hours, then pour the mixture onto ice. Extract the O-tosyl oxime with diethyl ether.
-
Dissolve the crude tosylated oxime in ethanol and treat with a solution of sodium ethoxide (2.0 eq) at room temperature.
-
After stirring for 12-16 hours, neutralize the reaction with dilute HCl and then add concentrated HCl to hydrolyze the azirine intermediate.
-
Remove the solvent under reduced pressure to obtain the crude α-amino ketone hydrochloride salt.
-
-
Validation: The disappearance of the oxime and formation of the aminoketone can be tracked by LC-MS. The crude salt is often used directly in the next step.
Step 4: N-Benzoylation
-
Principle: A Schotten-Baumann reaction to acylate the newly formed amino group with benzoyl chloride, forming the key α-acylamino ketone precursor for cyclization.
-
Procedure:
-
Suspend the crude α-amino ketone hydrochloride (1.0 eq) in a biphasic system of dichloromethane and aqueous sodium bicarbonate.
-
Cool the mixture to 0°C and add benzoyl chloride (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the crude product.
-
-
Validation: The product should be purified by column chromatography. Successful benzoylation is confirmed by ¹H NMR (appearance of new aromatic signals and an amide N-H proton) and IR spectroscopy (presence of two carbonyl stretches).
Step 5: Cyclodehydration to 5-Cyclohexyl-2-phenyloxazole
-
Principle: The final ring-closing step. The α-acylamino ketone is treated with a strong dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or triphenylphosphine/iodine) to eliminate water and form the aromatic oxazole ring.[4]
-
Procedure (using H₂SO₄):
-
Add the purified α-acylamino ketone from Step 4 (1.0 eq) carefully to an excess of cold (0°C) concentrated sulfuric acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Validation: The final structure is confirmed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS) to match the expected data for 5-Cyclohexyl-2-phenyloxazole.
Expected Spectral Characteristics for Structural Elucidation
Confirming the identity and purity of the final compound is paramount. The following are the expected spectral signatures for 5-Cyclohexyl-2-phenyloxazole based on its structure.
-
¹H NMR:
-
Aromatic Protons: Multiplets in the range of δ 7.4-8.1 ppm (5H, corresponding to the phenyl ring).
-
Oxazole Proton: A singlet around δ 7.0-7.2 ppm (1H, for the proton at C4 of the oxazole ring).
-
Cyclohexyl Protons: A series of broad multiplets between δ 1.2-3.0 ppm (11H). The methine proton alpha to the oxazole ring would be the most downfield.
-
-
¹³C NMR:
-
Oxazole Carbons: Signals expected around δ 160-165 (C2), δ 150-155 (C5), and δ 120-125 (C4).
-
Phenyl Carbons: Four signals in the aromatic region (δ 125-135).
-
Cyclohexyl Carbons: Multiple signals in the aliphatic region (δ 25-45).
-
-
FT-IR (cm⁻¹):
-
C=N Stretch: A characteristic absorption around 1650-1670 cm⁻¹.
-
C=C Aromatic Stretch: Peaks around 1600 and 1450-1500 cm⁻¹.
-
C-O-C Stretch: A strong band in the 1050-1250 cm⁻¹ region.
-
C-H Aliphatic/Aromatic Stretches: Just below and above 3000 cm⁻¹, respectively.
-
-
Mass Spectrometry (HRMS):
-
The calculated exact mass for [M+H]⁺ (C₁₅H₁₈NO⁺) would be 228.1383. The observation of this molecular ion peak would be a strong confirmation of the compound's identity.
-
Reactivity and Potential Applications in Drug Discovery
Chemical Reactivity
The reactivity of 5-Cyclohexyl-2-phenyloxazole is governed by the interplay of its three components:
-
Oxazole Ring: The ring is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions. The C4 proton has some acidity and can be deprotonated with strong bases for further functionalization. The ring can also participate in cycloaddition reactions under specific conditions.
-
Phenyl Group: This ring is open to standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation). The directing effects would be influenced by the electron-withdrawing nature of the oxazole ring.
-
Cyclohexyl Group: This saturated aliphatic ring is largely unreactive but provides significant steric bulk and lipophilicity, which are key modulators of pharmacokinetic properties in drug candidates.
Significance in Medicinal Chemistry
The 2,5-disubstituted oxazole core is a well-established "privileged scaffold" in drug discovery. Its value stems from its metabolic stability and its role as a bioisostere for ester and amide functionalities, improving oral bioavailability. The specific combination of a phenyl and a cyclohexyl group in 5-Cyclohexyl-2-phenyloxazole makes it a valuable starting point for library synthesis.
-
Scaffold for Drug Development: The stable core allows for diverse functionalization at the phenyl ring or, via more advanced methods, at the oxazole C4 position. This enables the rapid generation of analogues to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The cyclohexyl group significantly increases the molecule's lipophilicity (LogP), which can enhance membrane permeability. This is a critical parameter for targeting intracellular proteins or for central nervous system (CNS) penetration.
-
Precursor for Complex Molecules: Related oxazolone structures are known to undergo [2+2] photocycloaddition reactions, providing access to complex polycyclic scaffolds like aminocyclobutanols, which are important motifs in pharmaceuticals.[5] This highlights the potential of the oxazole core as a versatile synthetic intermediate.
Conclusion
5-Cyclohexyl-2-phenyloxazole is a compound of significant interest for chemical and pharmaceutical research. Its structure, combining aromatic, heterocyclic, and aliphatic features, presents a unique profile of physicochemical properties. While detailed experimental data for this specific molecule is sparse, its characteristics can be reliably predicted based on related compounds. The robust and well-understood Robinson-Gabriel synthesis provides a clear and validated pathway for its preparation from commercially available starting materials. As a stable and versatile scaffold, 5-Cyclohexyl-2-phenyloxazole stands as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.
References
-
U.S. Environmental Protection Agency (EPA). (n.d.). 5-phenyl-1,3-oxazole-2-thiol Properties. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 1,4-Bis(5-phenyloxazol-2-yl)benzene. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 5-Cyclohexyl-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenyl cyclohexyl ketone (CAS 712-50-5). Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Benzyl-5-phenyloxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclohexyl-2-phenyloxirane. National Center for Biotechnology Information. Retrieved from [Link]
-
mzCloud. (2018). Cyclohexyl phenyl ketone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-phenyl-1,3-oxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-5-Phenyl-1,3-Oxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2021). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzal-2-phenyl-5-oxazolone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-phenyl-5-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexyl phenyl ketone. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2022). (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5-Methoxyflavone Derivative, Is a Selective DNA Polymerase-β Inhibitor with Neuroprotective Activity against β-Amyloid Toxicity. Retrieved from [Link]
